molecular formula C11H12O3 B8718719 6-Methoxy-3,4-dihydrobenzopyran-5-carboxaldehyde

6-Methoxy-3,4-dihydrobenzopyran-5-carboxaldehyde

Cat. No. B8718719
M. Wt: 192.21 g/mol
InChI Key: DYWNJSKFOPLHPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04558067

Procedure details

A solution of 6-methoxy-3,4-dihydrobenzopyran (133.0 g, 811 mmol) in dry methylene chloride (1850 mL) was cooled to 5° under nitrogen and titanium tetrachloride (145 mL, 250.2 g, 1319 mmol) was added dropwise over 15 minutes. Upon completion of this addition dichloromethylmethylether (60 mL, 76.26 g, 663 mmol) was added dropwise over 45 minutes. A slight exotherm was observed during the addition (reaction temperature=16°). The cooling bath was removed and the mixture allowed to stir for three hours, then quenched by the dropwise addition of water (300 mL). The resulting mixture was poured into water (1000 mL), the layers separated, and the organic layer washed with water (1000 mL). The combined aqueous layers were back extracted with methylene chloride (500 mL), then the combined organic extracts were washed with brine (2×1000 mL), dried (Na2SO4) and concentrated to a dark oil (152.0 g). Purification by preparative HPLC (Waters Prep 500, 9:1 hexane:ethylacetate as eluant) afforded, in order of elution, 6-methoxy-3,4-dihydrobenzopyran-5-carboxaldehyde (32.52 g, 20.9%) m.p. 52°-54°, 6-methoxy-3,4-dihydrobenzopyran-8-carboxaldehyde (31.83 g, 20.4%) m.p. 69°-71°, and 6-methoxy-3,4-dihydrobenzopyran-7-carboxaldehyde (31.49 g, 20.2%) m.p. 57°-59°.
Quantity
133 g
Type
reactant
Reaction Step One
Quantity
1850 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]2[O:11][CH2:10][CH2:9][CH2:8][C:7]=2[CH:12]=1.Cl[CH:14]([O:16][CH3:17])Cl>C(Cl)Cl.[Ti](Cl)(Cl)(Cl)Cl>[CH3:1][O:2][C:3]1[C:12]([CH:14]=[O:16])=[C:7]2[CH2:8][CH2:9][CH2:10][O:11][C:6]2=[CH:5][CH:4]=1.[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:14]=[O:16])[C:6]2[O:11][CH2:10][CH2:9][CH2:8][C:7]=2[CH:12]=1.[CH3:17][O:16][C:14]1[C:4]([CH:3]=[O:2])=[CH:5][C:6]2[O:11][CH2:10][CH2:9][CH2:8][C:7]=2[CH:12]=1

Inputs

Step One
Name
Quantity
133 g
Type
reactant
Smiles
COC=1C=CC2=C(CCCO2)C1
Name
Quantity
1850 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
60 mL
Type
reactant
Smiles
ClC(Cl)OC
Step Three
Name
Quantity
145 mL
Type
catalyst
Smiles
[Ti](Cl)(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
to stir for three hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise over 45 minutes
Duration
45 min
ADDITION
Type
ADDITION
Details
A slight exotherm was observed during the addition (reaction temperature=16°)
CUSTOM
Type
CUSTOM
Details
The cooling bath was removed
CUSTOM
Type
CUSTOM
Details
quenched by the dropwise addition of water (300 mL)
ADDITION
Type
ADDITION
Details
The resulting mixture was poured into water (1000 mL)
CUSTOM
Type
CUSTOM
Details
the layers separated
WASH
Type
WASH
Details
the organic layer washed with water (1000 mL)
EXTRACTION
Type
EXTRACTION
Details
The combined aqueous layers were back extracted with methylene chloride (500 mL)
WASH
Type
WASH
Details
the combined organic extracts were washed with brine (2×1000 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a dark oil (152.0 g)
CUSTOM
Type
CUSTOM
Details
Purification by preparative HPLC (Waters Prep 500, 9:1 hexane:ethylacetate as eluant)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC1=CC=C2C(CCCO2)=C1C=O
Measurements
Type Value Analysis
AMOUNT: MASS 32.52 g
YIELD: PERCENTYIELD 20.9%
Name
Type
product
Smiles
COC=1C=C(C2=C(CCCO2)C1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 31.83 g
YIELD: PERCENTYIELD 20.4%
Name
Type
product
Smiles
COC=1C(=CC2=C(CCCO2)C1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 31.49 g
YIELD: PERCENTYIELD 20.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04558067

Procedure details

A solution of 6-methoxy-3,4-dihydrobenzopyran (133.0 g, 811 mmol) in dry methylene chloride (1850 mL) was cooled to 5° under nitrogen and titanium tetrachloride (145 mL, 250.2 g, 1319 mmol) was added dropwise over 15 minutes. Upon completion of this addition dichloromethylmethylether (60 mL, 76.26 g, 663 mmol) was added dropwise over 45 minutes. A slight exotherm was observed during the addition (reaction temperature=16°). The cooling bath was removed and the mixture allowed to stir for three hours, then quenched by the dropwise addition of water (300 mL). The resulting mixture was poured into water (1000 mL), the layers separated, and the organic layer washed with water (1000 mL). The combined aqueous layers were back extracted with methylene chloride (500 mL), then the combined organic extracts were washed with brine (2×1000 mL), dried (Na2SO4) and concentrated to a dark oil (152.0 g). Purification by preparative HPLC (Waters Prep 500, 9:1 hexane:ethylacetate as eluant) afforded, in order of elution, 6-methoxy-3,4-dihydrobenzopyran-5-carboxaldehyde (32.52 g, 20.9%) m.p. 52°-54°, 6-methoxy-3,4-dihydrobenzopyran-8-carboxaldehyde (31.83 g, 20.4%) m.p. 69°-71°, and 6-methoxy-3,4-dihydrobenzopyran-7-carboxaldehyde (31.49 g, 20.2%) m.p. 57°-59°.
Quantity
133 g
Type
reactant
Reaction Step One
Quantity
1850 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]2[O:11][CH2:10][CH2:9][CH2:8][C:7]=2[CH:12]=1.Cl[CH:14]([O:16][CH3:17])Cl>C(Cl)Cl.[Ti](Cl)(Cl)(Cl)Cl>[CH3:1][O:2][C:3]1[C:12]([CH:14]=[O:16])=[C:7]2[CH2:8][CH2:9][CH2:10][O:11][C:6]2=[CH:5][CH:4]=1.[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:14]=[O:16])[C:6]2[O:11][CH2:10][CH2:9][CH2:8][C:7]=2[CH:12]=1.[CH3:17][O:16][C:14]1[C:4]([CH:3]=[O:2])=[CH:5][C:6]2[O:11][CH2:10][CH2:9][CH2:8][C:7]=2[CH:12]=1

Inputs

Step One
Name
Quantity
133 g
Type
reactant
Smiles
COC=1C=CC2=C(CCCO2)C1
Name
Quantity
1850 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
60 mL
Type
reactant
Smiles
ClC(Cl)OC
Step Three
Name
Quantity
145 mL
Type
catalyst
Smiles
[Ti](Cl)(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
to stir for three hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise over 45 minutes
Duration
45 min
ADDITION
Type
ADDITION
Details
A slight exotherm was observed during the addition (reaction temperature=16°)
CUSTOM
Type
CUSTOM
Details
The cooling bath was removed
CUSTOM
Type
CUSTOM
Details
quenched by the dropwise addition of water (300 mL)
ADDITION
Type
ADDITION
Details
The resulting mixture was poured into water (1000 mL)
CUSTOM
Type
CUSTOM
Details
the layers separated
WASH
Type
WASH
Details
the organic layer washed with water (1000 mL)
EXTRACTION
Type
EXTRACTION
Details
The combined aqueous layers were back extracted with methylene chloride (500 mL)
WASH
Type
WASH
Details
the combined organic extracts were washed with brine (2×1000 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a dark oil (152.0 g)
CUSTOM
Type
CUSTOM
Details
Purification by preparative HPLC (Waters Prep 500, 9:1 hexane:ethylacetate as eluant)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC1=CC=C2C(CCCO2)=C1C=O
Measurements
Type Value Analysis
AMOUNT: MASS 32.52 g
YIELD: PERCENTYIELD 20.9%
Name
Type
product
Smiles
COC=1C=C(C2=C(CCCO2)C1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 31.83 g
YIELD: PERCENTYIELD 20.4%
Name
Type
product
Smiles
COC=1C(=CC2=C(CCCO2)C1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 31.49 g
YIELD: PERCENTYIELD 20.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04558067

Procedure details

A solution of 6-methoxy-3,4-dihydrobenzopyran (133.0 g, 811 mmol) in dry methylene chloride (1850 mL) was cooled to 5° under nitrogen and titanium tetrachloride (145 mL, 250.2 g, 1319 mmol) was added dropwise over 15 minutes. Upon completion of this addition dichloromethylmethylether (60 mL, 76.26 g, 663 mmol) was added dropwise over 45 minutes. A slight exotherm was observed during the addition (reaction temperature=16°). The cooling bath was removed and the mixture allowed to stir for three hours, then quenched by the dropwise addition of water (300 mL). The resulting mixture was poured into water (1000 mL), the layers separated, and the organic layer washed with water (1000 mL). The combined aqueous layers were back extracted with methylene chloride (500 mL), then the combined organic extracts were washed with brine (2×1000 mL), dried (Na2SO4) and concentrated to a dark oil (152.0 g). Purification by preparative HPLC (Waters Prep 500, 9:1 hexane:ethylacetate as eluant) afforded, in order of elution, 6-methoxy-3,4-dihydrobenzopyran-5-carboxaldehyde (32.52 g, 20.9%) m.p. 52°-54°, 6-methoxy-3,4-dihydrobenzopyran-8-carboxaldehyde (31.83 g, 20.4%) m.p. 69°-71°, and 6-methoxy-3,4-dihydrobenzopyran-7-carboxaldehyde (31.49 g, 20.2%) m.p. 57°-59°.
Quantity
133 g
Type
reactant
Reaction Step One
Quantity
1850 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]2[O:11][CH2:10][CH2:9][CH2:8][C:7]=2[CH:12]=1.Cl[CH:14]([O:16][CH3:17])Cl>C(Cl)Cl.[Ti](Cl)(Cl)(Cl)Cl>[CH3:1][O:2][C:3]1[C:12]([CH:14]=[O:16])=[C:7]2[CH2:8][CH2:9][CH2:10][O:11][C:6]2=[CH:5][CH:4]=1.[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:14]=[O:16])[C:6]2[O:11][CH2:10][CH2:9][CH2:8][C:7]=2[CH:12]=1.[CH3:17][O:16][C:14]1[C:4]([CH:3]=[O:2])=[CH:5][C:6]2[O:11][CH2:10][CH2:9][CH2:8][C:7]=2[CH:12]=1

Inputs

Step One
Name
Quantity
133 g
Type
reactant
Smiles
COC=1C=CC2=C(CCCO2)C1
Name
Quantity
1850 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
60 mL
Type
reactant
Smiles
ClC(Cl)OC
Step Three
Name
Quantity
145 mL
Type
catalyst
Smiles
[Ti](Cl)(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
to stir for three hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise over 45 minutes
Duration
45 min
ADDITION
Type
ADDITION
Details
A slight exotherm was observed during the addition (reaction temperature=16°)
CUSTOM
Type
CUSTOM
Details
The cooling bath was removed
CUSTOM
Type
CUSTOM
Details
quenched by the dropwise addition of water (300 mL)
ADDITION
Type
ADDITION
Details
The resulting mixture was poured into water (1000 mL)
CUSTOM
Type
CUSTOM
Details
the layers separated
WASH
Type
WASH
Details
the organic layer washed with water (1000 mL)
EXTRACTION
Type
EXTRACTION
Details
The combined aqueous layers were back extracted with methylene chloride (500 mL)
WASH
Type
WASH
Details
the combined organic extracts were washed with brine (2×1000 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a dark oil (152.0 g)
CUSTOM
Type
CUSTOM
Details
Purification by preparative HPLC (Waters Prep 500, 9:1 hexane:ethylacetate as eluant)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC1=CC=C2C(CCCO2)=C1C=O
Measurements
Type Value Analysis
AMOUNT: MASS 32.52 g
YIELD: PERCENTYIELD 20.9%
Name
Type
product
Smiles
COC=1C=C(C2=C(CCCO2)C1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 31.83 g
YIELD: PERCENTYIELD 20.4%
Name
Type
product
Smiles
COC=1C(=CC2=C(CCCO2)C1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 31.49 g
YIELD: PERCENTYIELD 20.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.